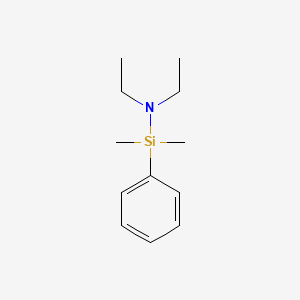
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-
Description
Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl-: is an organosilicon compound with the molecular formula C12H21NSi. It is characterized by the presence of a silicon-nitrogen bond, which imparts unique chemical properties to the compound.
Properties
CAS No. |
26210-60-6 |
|---|---|
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
N-[dimethyl(phenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(6-2)14(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
IOTFVZVUTVVOER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for synthesizing Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- involves the hydrosilylation of an appropriate alkene with a silane precursor.
Amination Reaction: Another method involves the amination of a chlorosilane precursor with diethylamine.
Industrial Production Methods: Industrial production of Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- often involves large-scale hydrosilylation processes using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- can undergo oxidation reactions to form silanol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Substitution: Chlorine, bromine, presence of a base like triethylamine.
Major Products:
Oxidation: Silanol derivatives.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules for imaging and therapeutic applications.
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- exerts its effects primarily through interactions with silicon-based molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In bioconjugation, it forms stable covalent bonds with biomolecules, facilitating their modification and functionalization .
Comparison with Similar Compounds
- Silanamine, 1-chloro-N,N-diethyl-1-methyl-1-phenyl-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
- Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
Uniqueness: Silanamine, N,N-diethyl-1,1-dimethyl-1-phenyl- is unique due to its specific combination of diethyl and phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in specialized applications like catalysis and bioconjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


